Enhanced Selectivity Over CDKs: Direct Comparison with Parent Compound BIO (GSK-3 Inhibitor IX)
GSK-3 Inhibitor X (BIO-acetoxime) demonstrates significantly improved selectivity for GSK-3α/β over cyclin-dependent kinases compared to its parent compound BIO. While quantitative selectivity ratios for BIO are not uniformly reported, GSK-3 Inhibitor X exhibits >200-fold selectivity over CDK5/p25, CDK2/cyclin A, and CDK1/cyclin B . The acetoxime modification reduces inhibitory potency against CDKs while maintaining full potency (IC50 = 10 nM) against GSK-3α/β [1].
| Evidence Dimension | Selectivity over CDKs (fold difference between GSK-3 IC50 and CDK IC50s) |
|---|---|
| Target Compound Data | GSK-3α/β IC50 = 10 nM; CDK5/p25 IC50 = 2.4 µM (240-fold selectivity); CDK2/cyclin A IC50 = 4.3 µM (430-fold selectivity); CDK1/cyclin B IC50 = 63 µM (6300-fold selectivity) |
| Comparator Or Baseline | BIO (GSK-3 Inhibitor IX): GSK-3 IC50 = 5 nM; CDK5/p25 IC50 = 0.12 µM (24-fold selectivity); CDK2/cyclin A IC50 = 0.22 µM (44-fold selectivity); CDK1/cyclin B IC50 = 2.5 µM (500-fold selectivity) [2] |
| Quantified Difference | GSK-3 Inhibitor X exhibits 10-fold greater selectivity against CDK5/p25 (240-fold vs 24-fold), 9.8-fold greater selectivity against CDK2/cyclin A (430-fold vs 44-fold), and 12.6-fold greater selectivity against CDK1/cyclin B (6300-fold vs 500-fold) compared to BIO |
| Conditions | In vitro kinase inhibition assays using recombinant human kinases; IC50 values determined via radiometric or fluorescence-based activity measurements; concentrations from 0.01 nM to 100 µM [3] |
Why This Matters
This 10- to 13-fold improvement in CDK selectivity enables more confident attribution of phenotypic outcomes to GSK-3 inhibition, reducing false positives from unintended CDK inhibition in cell cycle, apoptosis, or differentiation assays.
- [1] TargetMol. (E/Z)-BIO-acetoxime (T61890) Product Information. CAS 740841-15-0. View Source
- [2] Meijer L, et al. GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chem Biol. 2003;10(12):1255-1266. PMID: 14700633. (BIO IC50 values for CDKs from Table 1) View Source
- [3] Polychronopoulos P, et al. Structural basis for the synthesis of indirubins as potent and selective inhibitors of glycogen synthase kinase-3 and cyclin-dependent kinases. J Med Chem. 2004;47(4):935-946. PMID: 14761195. View Source
